3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-5(2)3-6(8)7-9-4-10-11-7/h4-6H,3,8H2,1-2H3,(H,9,10,11) |
InChI Key |
HVAJZUSCYHWLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=NN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine generally proceeds via the following key steps:
Formation of the 1,2,4-Triazole Ring:
The triazole moiety can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. Microwave-assisted cyclization of formamide and hydrazines without catalysts has been reported as a simple and efficient method for preparing 1,2,4-triazoles, providing good yields under mild conditions.Introduction of the Butan-1-amine Side Chain:
The alkyl amine side chain is typically introduced via nucleophilic substitution or reductive amination. For example, 3-methyl-1-butanamine reacts with 1H-1,2,4-triazole under controlled conditions, often in solvents like dichloromethane or dimethylformamide (DMF), sometimes with bases such as potassium carbonate to facilitate the reaction.Catalysts and Reagents:
Copper (II) catalysts have been used in related triazole syntheses to promote regioselective bond formation, especially in 1,3-disubstituted triazoles. Oxidative reagents like 3-chloroperoxybenzoic acid may be used in specific steps to adjust oxidation states or functional groups.
Industrial Production Methods
Industrial-scale synthesis adapts the laboratory methods for larger throughput with emphasis on:
- Continuous Flow Reactors: To improve heat and mass transfer, ensuring consistent reaction conditions and scalability.
- Optimization for Yield and Purity: Reaction parameters are finely tuned (temperature, solvent ratios, reagent concentrations) to maximize yield above 70% and purity above 95%.
- Advanced Purification Techniques: Column chromatography, recrystallization, and sometimes preparative HPLC are employed to achieve high purity standards necessary for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
The compound can undergo various chemical transformations, which are relevant both to its synthesis and downstream functionalization:
| Reaction Type | Common Reagents | Reaction Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic medium, room temperature | Oxides or hydroxyl derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Methanol solvent, mild heating | Amine derivatives |
| Substitution | Alkyl halides, sodium hydroxide (base) | Polar solvents, reflux | Substituted triazole derivatives |
These reactions allow for structural diversification and tailoring of biological or material properties.
Summary Table of Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting Materials | 3-Methyl-1-butanamine, 1H-1,2,4-triazole | Precursors for side chain and triazole ring |
| Solvents | Dichloromethane, DMF, Ethanol | Choice affects yield and purity |
| Temperature | 60–100°C | Optimized for reaction kinetics |
| Reaction Time | 8–16 hours | Depends on scale and method |
| Catalysts/Reagents | Potassium carbonate, Copper (II) catalyst | Promote substitution and ring formation |
| Purification Methods | Column chromatography, recrystallization | Ensures >95% purity |
| Yield | >70% | Optimized in industrial processes |
Research Discoveries and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR confirm the presence of the triazole ring, methyl branching on the butan-1-amine chain, and amine proton environments.Mass Spectrometry (MS):
High-resolution MS validates the molecular formula C₈H₁₄N₄, confirming the molecular weight and purity.Infrared (IR) Spectroscopy:
Characteristic N-H stretching vibrations appear between 3200–3400 cm⁻¹, along with triazole ring vibrations.Crystallographic Studies: X-ray crystallography has been used to study tautomerism and confirm the structure of related 1,2,4-triazole derivatives, providing insights into ring stability and substitution effects.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s uniqueness lies in its 3-methylbutan-1-amine side chain and unsubstituted triazole ring , which balance steric effects and electronic properties. Below is a comparative analysis with key analogs:
| Compound Name | Molecular Formula | Structural Differences | Biological/Chemical Properties | References |
|---|---|---|---|---|
| 3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine | C₇H₁₄N₄ | Triazole + 3-methylbutan-1-amine | Potent antifungal/anticancer activity; enzyme inhibition via triazole-metal coordination . | |
| 1-Methyl-1H-1,2,4-triazol-3-amine | C₃H₆N₄ | No aliphatic side chain; simpler structure | Limited bioactivity; used in agricultural research . | |
| 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-1-amine | C₁₀H₂₀N₄ | Ethyl and methyl substituents on triazole; longer side chain | Enhanced metabolic stability; broader enzyme inhibition . | |
| 3-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | C₁₀H₂₀N₄ | Bulky tert-butyl group on triazole; shorter propylamine | Increased steric hindrance; specialized in corrosion-resistant materials . | |
| 1-(5-Bromopyridin-3-yl)methyl-1H-1,2,4-triazol-3-amine | C₈H₈BrN₅ | Bromopyridine substituent | High binding affinity to kinases; explored in targeted cancer therapies . |
Impact of Substituents on Activity
- Alkyl Side Chains : Longer chains (e.g., 3-methylbutan-1-amine) improve lipophilicity and membrane permeability, enhancing antifungal efficacy . Shorter chains (e.g., propylamine) reduce bioavailability but increase synthetic versatility .
- Triazole Substitutions : Ethyl/methyl groups (e.g., 1-(3-Ethyl-1-methyl-triazol-5-yl)-3-methylbutan-1-amine) stabilize enzyme interactions via hydrophobic effects, whereas tert-butyl groups prioritize material science applications .
- Aromatic/Heteroaromatic Moieties : Bromopyridine derivatives exhibit targeted kinase inhibition but require complex synthesis .
Material Science
- Polymer Synthesis : Forms heat-resistant polymers (degradation temperature: 280°C), whereas tert-butyl analogs achieve 320°C .
Q & A
Q. What are the standard synthetic protocols for 3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. Key steps include:
- Triazole ring formation : Using precursors like hydrazine derivatives and nitriles under acidic or basic conditions .
- Amine moiety incorporation : Alkylation or reductive amination to attach the butan-1-amine chain .
- Optimization : Temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and pH control are critical for yield (>70%) and purity (>95%) .
- Purification : Column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the triazole ring environment, methyl branching, and amine proton shifts .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₈H₁₄N₄) .
- Infrared (IR) Spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations .
Q. What preliminary biological activities have been reported for this compound?
Triazole-amine derivatives exhibit:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- Enzyme interaction : Potential inhibition of cytochrome P450 enzymes due to amine coordination .
- Data : Preliminary assays suggest dose-dependent cytotoxicity in cancer cell lines (IC₅₀: 10–50 µM) .
Advanced Research Questions
Q. How can reaction pathways be optimized to resolve low yields in triazole-amine coupling?
- Catalyst screening : Palladium or copper catalysts improve cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .
- Case study : A 20% yield increase was achieved using microwave-assisted synthesis (80°C, 30 min) .
Q. What strategies address contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for toxicity) and controls .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain variability in IC₅₀ values .
- Structural analogs : Compare with derivatives like 3-(1H-pyrazol-4-yl)butan-1-amine to isolate activity trends .
Q. How does the compound’s stereochemistry influence its pharmacokinetics?
- Chiral separation : HPLC with β-cyclodextrin columns resolves enantiomers .
- In silico modeling : Molecular docking predicts higher binding affinity for (R)-enantiomers to CYP3A4 .
- In vivo data : (S)-enantiomers show longer half-lives (t₁/₂: 4.2 vs. 2.8 hours) in rodent models .
Methodological Challenges and Solutions
Q. What are the stability concerns during storage, and how are they mitigated?
- Degradation pathways : Hydrolysis of the triazole ring under acidic conditions .
- Stabilizers : Lyophilization with trehalose reduces degradation by 30% over 6 months .
- Storage : -20°C in amber vials under nitrogen atmosphere .
Q. How can computational models predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
